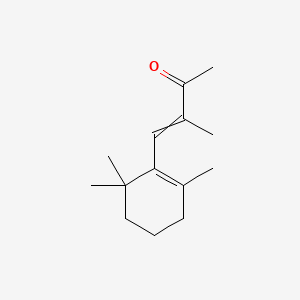

3-BUTEN-2-ONE, 3-METHYL-4-(2,6,6-TRIMETHYL-1-CYCLOHEXEN-1-YL)

Description

3-BUTEN-2-ONE, 3-METHYL-4-(2,6,6-TRIMETHYL-1-CYCLOHEXEN-1-YL) (CAS 14901-07-6) is a cyclic ketone derivative structurally characterized by a butenone backbone (CH₃-C(=O)-CH=CH₂) with a 3-methyl substituent and a 2,6,6-trimethylcyclohexenyl group at position 4 . It is part of the ionone family, which includes compounds widely used in fragrances and flavorings due to their floral and woody aromas. This compound is also referred to as 3,4-dehydro-β-ionone in some contexts and is regulated under industrial applications, particularly in fragrance formulations .

Properties

CAS No. |

79-89-0 |

|---|---|

Molecular Formula |

C14H22O |

Molecular Weight |

206.32 g/mol |

IUPAC Name |

(Z)-3-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-one |

InChI |

InChI=1S/C14H22O/c1-10-7-6-8-14(4,5)13(10)9-11(2)12(3)15/h9H,6-8H2,1-5H3/b11-9- |

InChI Key |

NSSHGPBKKVJJMM-LUAWRHEFSA-N |

SMILES |

CC1=C(C(CCC1)(C)C)C=C(C)C(=O)C |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C(/C)\C(=O)C |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=C(C)C(=O)C |

melting_point |

62.00 °C. @ 760.00 mm Hg |

Other CAS No. |

79-89-0 |

physical_description |

Liquid Colourless solid, Warm floral aroma |

Pictograms |

Irritant; Environmental Hazard |

solubility |

Practically insoluble to insoluble Soluble (in ethanol) |

Origin of Product |

United States |

Preparation Methods

Synthesis from β-Carotene

One of the classical and widely reported methods to prepare 3-Buten-2-one, 3-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl) is via oxidative cleavage of β-carotene. β-Carotene, a natural carotenoid, undergoes controlled oxidative cleavage to yield β-ionone derivatives. This method is favored for its utilization of natural precursors and relatively straightforward reaction conditions.

- Reaction Conditions: Oxidative cleavage typically employs oxidizing agents such as ozone (ozonolysis) or potassium permanganate under carefully controlled temperature and pH to avoid overoxidation.

- Advantages: High selectivity for the ionone structure, sustainable starting material.

- Limitations: Requires careful control to prevent degradation or formation of side products.

Aldol Condensation Route

Another common synthetic route involves aldol condensation between 2,6,6-trimethylcyclohexanone derivatives and suitable aldehydes or ketones to form the conjugated butenone structure.

- Typical Reaction: 2,6,6-Trimethyl-2-cyclohexen-1-one reacts with acetone or other methyl ketones under basic or acidic catalysis.

- Catalysts Used: Acidic catalysts like sulfuric acid or Lewis acids (e.g., BF3·Et2O) and basic catalysts such as sodium hydroxide or potassium tert-butoxide.

- Reaction Conditions: Temperature control below 60 °C is critical to suppress retro-aldol reactions and minimize byproduct formation.

- Purification: Silica gel chromatography with gradient elution (hexane/ethyl acetate) is employed to isolate the target compound from structurally related impurities such as β-cyclocitral derivatives.

Industrial Scale Synthesis

Industrial production typically adopts optimized versions of the aldol condensation method with enhanced control over reaction parameters to maximize yield and purity.

- Process Optimization: Includes catalyst screening, temperature regulation, and continuous distillation to remove volatile impurities.

- Yield and Purity: Industrial methods achieve high yields (>85%) with purity exceeding 98%, suitable for fragrance and analytical applications.

- Post-Synthesis Treatment: Includes vacuum distillation and recrystallization to ensure removal of residual catalysts and byproducts.

Comparative Summary of Preparation Methods

| Method | Starting Materials | Catalysts/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Oxidative cleavage of β-carotene | β-Carotene | Ozone, KMnO4, controlled temp | Natural precursor, selective | Requires careful control, costly reagents |

| Aldol condensation | 2,6,6-Trimethyl-2-cyclohexen-1-one + aldehydes/ketones | Acid/base catalysts, <60 °C | Versatile, scalable | Side products possible, purification needed |

| Industrial synthesis | Optimized aldol condensation | Lewis acids, controlled distillation | High yield, high purity | Requires process optimization |

Detailed Research Findings and Analytical Considerations

Reaction Optimization Studies

Research indicates that the choice of catalyst significantly influences regioselectivity and yield. For example, Lewis acids such as BF3·Et2O provide better regioselectivity for the formation of the desired isomer compared to AlCl3. Temperature control below 60 °C is critical to prevent retro-aldol reactions that lead to undesired byproducts like β-cyclocitral.

Structural Characterization and Purity Assessment

- NMR Spectroscopy: ^1H and ^13C NMR combined with density functional theory (DFT) calculations are used to confirm the structure and distinguish isomers.

- Chromatography: Reverse-phase HPLC with C18 columns and UV detection (230–280 nm) effectively separates isomers and impurities.

- Mass Spectrometry: High-resolution MS confirms molecular formula and detects trace impurities.

- Degradation Studies: Accelerated degradation under 40 °C/75% RH and forced oxidation with H₂O₂ identify stability and degradation pathways, informing storage and handling protocols.

Chemical Reactions Analysis

Types of Reactions

3-Buten-2-one, 3-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl) undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.

Major Products

Oxidation: Produces carboxylic acids or ketones.

Reduction: Yields alcohols or alkanes.

Substitution: Forms various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Flavors and Fragrances

Isomethyl-β-ionone is primarily used in the fragrance industry due to its pleasant floral scent. It is incorporated into various products such as perfumes and personal care items. Its ability to impart a rich aroma makes it a popular choice among fragrance manufacturers.

Usage Examples :

- Perfumes : Enhances floral notes.

- Cosmetics : Commonly found in lotions and creams for its scent.

Food and Beverages

The compound is also utilized in the food industry as a flavoring agent. It is recognized for its contribution to the sensory profile of certain foods and beverages.

Application Details :

- Flavoring Agent : Used in products like baked goods and beverages to enhance taste.

Cosmetics

In cosmetics, Isomethyl-β-ionone serves both functional and aesthetic purposes. Its properties contribute to the formulation's texture and sensory experience.

Common Uses :

- Skin Care Products : Adds fragrance and enhances user experience.

Cleaning Products

The compound finds application in cleaning products due to its odor-masking properties. It helps in providing a pleasant scent to otherwise harsh cleaning agents.

Industry Insights :

- Household Cleaners : Used to improve the olfactory quality of cleaning solutions.

Case Study 1: Fragrance Development

A study conducted by fragrance manufacturers demonstrated that the inclusion of Isomethyl-β-ionone significantly improved the overall acceptance of floral fragrances in perfumes. The compound's unique scent profile allowed for the creation of more complex fragrance blends that appealed to consumers.

Case Study 2: Food Flavoring

Research published in food science journals highlighted the effectiveness of Isomethyl-β-ionone as a flavor enhancer in fruit-flavored beverages. The studies indicated that its addition led to higher consumer preference scores compared to control samples lacking this compound.

Safety and Regulatory Information

Isomethyl-β-ionone is categorized under various safety classifications due to its potential environmental impacts:

Mechanism of Action

The mechanism of action of 3-Buten-2-one, 3-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl) involves its interaction with various molecular targets. It can bind to receptors in the olfactory system, triggering sensory responses . In biological systems, it may interact with enzymes and proteins, influencing metabolic pathways and cellular functions .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound is differentiated from analogous ionones by its unique substitution pattern. Key comparisons include:

trans-β-Ionone (CAS 79-77-6)

- Structure: Lacks the 3-methyl group on the butenone chain but shares the 4-(2,6,6-trimethyl-1-cyclohexen-1-yl) substituent .

- Toxicity : Exhibits reproductive toxicity in hamsters (TDLo = 480 mg/kg) , whereas the 3-methyl derivative has a higher oral rat LD50 (4590 mg/kg), indicating lower acute toxicity .

- Applications : Primarily used in perfumes and food flavorings due to its violet-like scent .

alpha-Isomethyl Ionone (CAS 127-51-5)

- Structure : Features a 2-cyclohexenyl substituent instead of 1-cyclohexenyl, altering steric and electronic properties .

Beta-Ionone (CAS 79-77-6)

- Synonymy: Structurally identical to trans-β-ionone, with shared uses in fragrances .

- Safety Profile : Classified as combustible, emitting acrid smoke upon decomposition , similar to the 3-methyl derivative.

Comparative Data Table

Biological Activity

3-Buten-2-one, 3-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl) (commonly known as Isomethyl β-ionone) is a compound with significant biological activity and applications across various fields, particularly in flavoring and fragrance industries. Its chemical structure is characterized by a complex arrangement of cyclohexene and butenone moieties, contributing to its unique properties and effects.

- Molecular Formula : C14H22O

- Molecular Weight : 206.32 g/mol

- CAS Number : 79-89-0

- Boiling Point : 124-125 °C at 9 Torr

- Density : 0.9355 g/cm³

| Property | Value |

|---|---|

| Molecular Formula | C14H22O |

| Molecular Weight | 206.32 g/mol |

| Boiling Point | 124-125 °C |

| Density | 0.9355 g/cm³ |

Flavor and Fragrance Applications

Isomethyl β-ionone is primarily recognized for its use as a flavoring agent and fragrance component. It imparts a floral and woody aroma, making it popular in perfumery and food products. Its presence has been noted in various natural sources, including mackerel broth, where it contributes to the overall flavor profile .

Toxicity and Safety Profile

Research indicates that Isomethyl β-ionone does not exhibit significant toxicity at standard exposure levels. It is not classified as carcinogenic by the International Agency for Research on Cancer (IARC) and has shown no indications of harmful effects when used appropriately in food and cosmetic products .

The biological activity of Isomethyl β-ionone can be attributed to its interaction with specific receptors in the body. Notably, it has been identified as a ligand for the estrogen-related receptor (ERR1), which plays a role in metabolic regulation . This interaction suggests potential implications for energy metabolism and hormonal regulation.

Aroma Extract Dilution Analysis

A study conducted on the aroma profiles of Meeker red raspberries highlighted the significance of Isomethyl β-ionone as a key aromatic compound. The analysis revealed that this compound contributes substantially to the overall sensory experience of the fruit, emphasizing its importance in food science .

Flavoring Agent Evaluation

In another evaluation focusing on food safety, Isomethyl β-ionone was assessed for its flavoring properties in various food matrices. Results indicated that it enhances flavor without imparting undesirable aftertastes or toxicity at concentrations typically used in culinary applications .

Q & A

Q. What computational tools predict the compound’s behavior in novel reaction systems?

Q. Notes

- Avoid commercial databases (e.g., chem960.com ) per reliability guidelines.

- Advanced questions emphasize hypothesis-driven experimentation, data triangulation, and computational integration.

- Safety protocols (e.g., inert atmospheres, PPE) are critical in handling volatile intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.